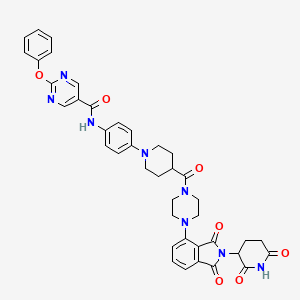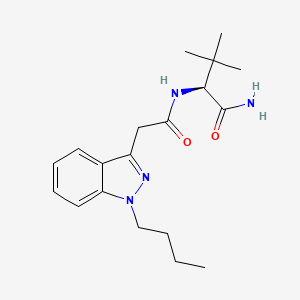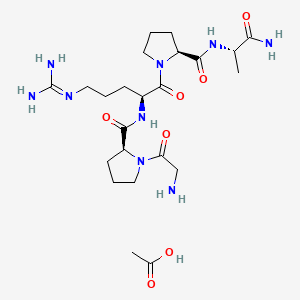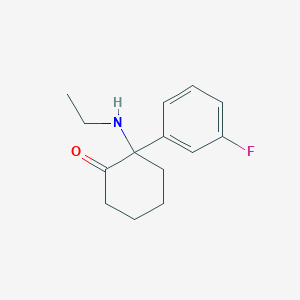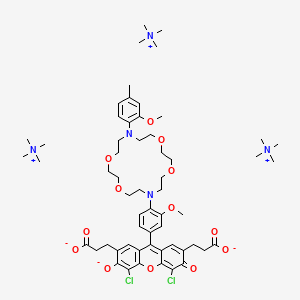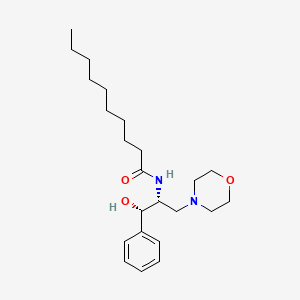![molecular formula C25H34O7 B10827410 (1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10827410.png)
(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6β-Hydroxy Budesonide is a metabolite of Budesonide, a non-halogenated glucocorticoid widely used for the treatment of asthma, rhinitis, and inflammatory bowel disease . Budesonide is designed to express high local effects with reduced systemic side effects, achieved by incorporating features that allow pronounced hepatic metabolism resulting in low oral bioavailability and high hepatic clearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Budesonide involves several steps, starting from 16α-hydroxy prednisolone. The process includes esterification with acetic anhydride, degreasing in the presence of a catalyst, oxidation with potassium permanganate in an acidic environment, ester exchange with alcohol in an alkaline environment, and condensation with n-butanal .
Industrial Production Methods: A continuous flow process for the synthesis of Budesonide has been developed, which involves optimizing flow reactor parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency . This method is cost-effective and can be readily transferred to industrial scale-up .
Chemical Reactions Analysis
Types of Reactions: 6β-Hydroxy Budesonide undergoes various chemical reactions, including oxidation, reduction, and hydroxylation .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic environment.
Reduction: Catalysts such as alkali or alkali metal salts.
Hydroxylation: Cytochrome P450 3A enzymes.
Major Products: The major products formed from these reactions include 16α-hydroxy prednisolone and 6β-hydroxy Budesonide .
Scientific Research Applications
6β-Hydroxy Budesonide has significant applications in various fields:
Chemistry: Used in the study of glucocorticoid metabolism and the development of synthetic routes for corticosteroids.
Biology: Helps in understanding the metabolic pathways of glucocorticoids and their interactions with enzymes.
Industry: Employed in the production of inhalers and other pharmaceutical formulations.
Mechanism of Action
6β-Hydroxy Budesonide exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression that result in decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation . The compound is metabolized mainly by cytochrome P450 3A enzymes to its major metabolites, 6β-hydroxy Budesonide and 16α-hydroxy prednisolone .
Comparison with Similar Compounds
- 16α-Hydroxy Prednisolone
- 5β-Dihydro Budesonide
- Δ6-Budesonide
- 23-Hydroxy Budesonide
Uniqueness: 6β-Hydroxy Budesonide is unique due to its specific hydroxylation at the 6β position, which distinguishes it from other metabolites of Budesonide. This specific hydroxylation plays a crucial role in its metabolic pathway and its interaction with enzymes .
Properties
Molecular Formula |
C25H34O7 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20?,21?,22+,23-,24-,25?/m0/s1 |
InChI Key |
JBVVDXJXIDYDMF-IKUAJPASSA-N |
Isomeric SMILES |
CCCC1OC2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C2(O1)C(=O)CO)C)O)C)O |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


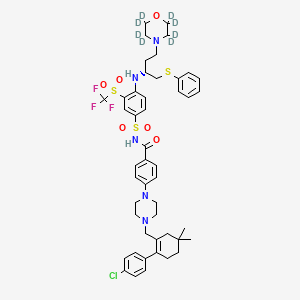

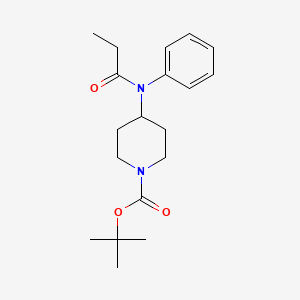

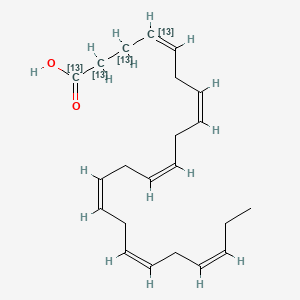
![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)

